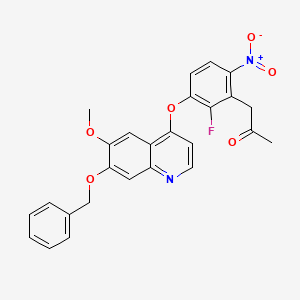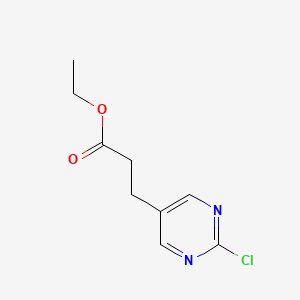![molecular formula C13H8BrFO2 B14031658 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8BrFO2 It is a derivative of biphenyl, characterized by the presence of bromine and fluorine atoms on the aromatic rings, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of biphenyl derivatives. For instance, starting with 4-bromo-2-fluorobiphenyl, the carboxylation can be achieved through a series of reactions involving organometallic intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and higher oxidation state compounds .
Scientific Research Applications
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs and other pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: Compared to its analogs, 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups. This unique arrangement imparts distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H8BrFO2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
BJFUFZCCHYNEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
